molecular formula C20H17N3OS B11256503 3-methyl-6-phenyl-N-(m-tolyl)imidazo[2,1-b]thiazole-2-carboxamide

3-methyl-6-phenyl-N-(m-tolyl)imidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B11256503
M. Wt: 347.4 g/mol
InChI Key: STIOIJBQHYRXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-6-phenyl-N-(m-tolyl)imidazo[2,1-b]thiazole-2-carboxamide is a heterocyclic compound that belongs to the class of imidazo[2,1-b]thiazoles.

Preparation Methods

The synthesis of 3-methyl-6-phenyl-N-(m-tolyl)imidazo[2,1-b]thiazole-2-carboxamide typically involves the reaction of thiourea, acetone, and α-bromoacetophenone. The reaction is carried out under microwave irradiation, which offers several advantages such as rapid heating, high homogeneity of temperature, and decreased formation of side products . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

3-methyl-6-phenyl-N-(m-tolyl)imidazo[2,1-b]thiazole-2-carboxamide undergoes various chemical reactions, including electrophilic substitution and nucleophilic substitution. The thiazole ring in the compound is planar and aromatic, characterized by the delocalization of π-electrons. The C-5 atom in the thiazole ring can undergo electrophilic substitution, while the C-2 atom can undergo nucleophilic substitution . Common reagents used in these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H17N3OS

Molecular Weight

347.4 g/mol

IUPAC Name

3-methyl-N-(3-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C20H17N3OS/c1-13-7-6-10-16(11-13)21-19(24)18-14(2)23-12-17(22-20(23)25-18)15-8-4-3-5-9-15/h3-12H,1-2H3,(H,21,24)

InChI Key

STIOIJBQHYRXQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.